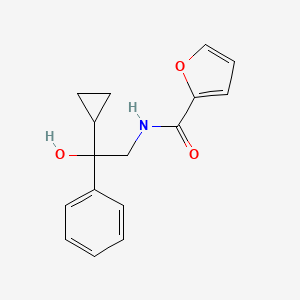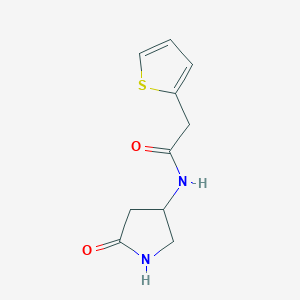
3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea (3-BDP-CEU) is a synthetic compound that has been used in scientific research to study the effects of biochemical and physiological processes. It has been studied for its potential applications in drug development, as well as its potential use as a diagnostic tool.
Applications De Recherche Scientifique
3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea has been studied for its potential applications in drug development, as well as its potential use as a diagnostic tool. It has been used in studies of the enzyme cytochrome P450 (CYP450), which plays an important role in the metabolism of drugs and other compounds. It has also been studied for its potential to inhibit the activity of CYP450 enzymes, which could lead to the development of new drugs and therapies. Additionally, 3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea has been used in studies of the structure and function of the nerve cells of the brain, as well as its potential to modulate neurotransmitter release.
Mécanisme D'action
The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea is not yet fully understood. However, it is believed to interact with the cytochrome P450 enzymes, possibly by inhibiting their activity. It is also believed to interact with the nerve cells of the brain, possibly by modulating neurotransmitter release.
Biochemical and Physiological Effects
3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea has been studied for its potential to inhibit the activity of CYP450 enzymes, which could lead to the development of new drugs and therapies. In addition, it has been studied for its potential to modulate neurotransmitter release, which could lead to the development of new treatments for neurological disorders. It has also been studied for its potential to affect the structure and function of the nerve cells of the brain, as well as its potential to modulate the expression of genes involved in the development of neurological diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea in laboratory experiments include its ability to interact with the cytochrome P450 enzymes, its potential to modulate neurotransmitter release, and its potential to affect the structure and function of the nerve cells of the brain. However, there are some limitations to using 3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea in laboratory experiments, including its instability in certain conditions, its potential to cause toxicity, and its limited availability.
Orientations Futures
The potential applications of 3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea in drug development and diagnosis are still being explored. Future research could focus on the development of new drugs and therapies based on its ability to inhibit the activity of CYP450 enzymes and its potential to modulate neurotransmitter release. Additionally, further research could examine the potential of 3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea to affect the structure and function of the nerve cells of the brain, as well as its potential to modulate the expression of genes involved in the development of neurological diseases. Finally, future research could focus on the development of new methods to synthesize 3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea in order to increase its availability.
Méthodes De Synthèse
3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea is synthesized from 1,3-benzodioxol-5-yl chloride and 1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea in a two-step reaction. In the first step, the 1,3-benzodioxol-5-yl chloride is reacted with 1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea in a 1:1 molar ratio in the presence of anhydrous sodium carbonate and dimethylformamide (DMF) to produce 3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea. In the second step, the product is purified by recrystallization from a methanol:water mixture.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-18(21-15-8-9-16-17(10-15)25-12-24-16)20-11-19(23,14-6-7-14)13-4-2-1-3-5-13/h1-5,8-10,14,23H,6-7,11-12H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWGVRKWAQFDCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)NC2=CC3=C(C=C2)OCO3)(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[2-(pyrazine-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate](/img/structure/B6503598.png)
![N-(4-{[2-(thiophen-2-yl)ethyl]carbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide](/img/structure/B6503612.png)
![N-{4-[methoxy(methyl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide](/img/structure/B6503622.png)
![5-methyl-N-(4-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene-5-carbonyl}-1,3-oxazol-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6503630.png)
![2-(5-methyl-1,2-oxazole-3-amido)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6503634.png)
![5-methyl-N-[4-({[2-(trifluoromethoxy)phenyl]methyl}carbamoyl)-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6503648.png)



![2-(2,4-dichlorophenoxy)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]acetamide](/img/structure/B6503690.png)
![4-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]oxane-4-carboxamide](/img/structure/B6503706.png)
![N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B6503708.png)
![1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea](/img/structure/B6503716.png)
